![molecular formula C18H17ClN4O2 B2769833 N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide CAS No. 1049106-96-8](/img/structure/B2769833.png)
N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide” is likely to be complex, given the presence of multiple functional groups and rings in its structure .Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide” are not explicitly mentioned in the available resources .Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Compounds similar to N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide have been synthesized and analyzed for their electronic properties, light harvesting efficiency (LHE), and non-linear optical (NLO) activity. These studies offer insights into their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good LHE and free energy of electron injection, indicating their suitability in photovoltaic cells. This research suggests that related compounds can be used in the development of new materials for solar energy conversion (Mary et al., 2020).
Crystal Structure Analysis
The structural determination of similar compounds has been achieved through various methods, including single-crystal X-ray diffraction. These studies are crucial for understanding the molecular geometry, which is fundamental in predicting the reactivity and interaction with biological targets. The detailed analysis of crystal structures provides a basis for designing compounds with desired properties and understanding their behavior in solid states (Xue et al., 2008).
Interaction with Biological Targets
Investigations into the biological activities of structurally related compounds include their interaction with Cyclooxygenase 1 (COX1), which is significant for understanding their potential therapeutic applications. Molecular docking studies indicate the ability of these compounds to bind with biological targets, suggesting their relevance in drug design and the development of therapeutic agents (Mary et al., 2020).
Antitumor and Anticonvulsant Activity
Synthetic efforts have led to the development of derivatives with significant antitumor and anticonvulsant activities. These studies highlight the potential of such compounds in pharmacological applications, with specific derivatives showing considerable activity against cancer cell lines and in models of seizures. This underscores the versatility of these compounds in addressing various health conditions (Kayal et al., 2022; Yurttaş et al., 2015).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of related compounds have shown promising antimicrobial and antioxidant properties. These findings support the potential use of such compounds in developing new antimicrobial agents and antioxidants, contributing to the fight against infectious diseases and oxidative stress (Rezki, 2016).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-2-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-14-6-8-15(9-7-14)25-12-17-21-16(22-23-17)10-18(24)20-11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZFYTNMXLZGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NNC(=N2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetamide |
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